molecular formula C34H35N5O5 B10847367 c[L-mTyr-D-pro-L-Phe-D-trp]

c[L-mTyr-D-pro-L-Phe-D-trp]

Cat. No.: B10847367
M. Wt: 593.7 g/mol
InChI Key: NMGCCCXRAFVYBR-RRGQHJHPSA-N
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Description

The compound C[L-mTyr-D-pro-L-Phe-D-trp] is a macrocyclic tetrapeptide, which is a type of cyclic peptide consisting of four amino acids. This compound is known for its unique structural properties and potential biological activities, particularly in the field of opioid receptor research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[L-mTyr-D-pro-L-Phe-D-trp] typically involves solid-phase peptide synthesis (SPPS) followed by cyclization in solution. The linear peptide is first assembled on a solid support using Fmoc-protected amino acids and coupling agents such as TBTU/HOBt/DIPEA. After the linear sequence is completed, the peptide is cleaved from the resin and cyclized in solution to form the macrocyclic structure .

Industrial Production Methods

While specific industrial production methods for C[L-mTyr-D-pro-L-Phe-D-trp] This may include the use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

C[L-mTyr-D-pro-L-Phe-D-trp]: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives .

Scientific Research Applications

C[L-mTyr-D-pro-L-Phe-D-trp]: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of C[L-mTyr-D-pro-L-Phe-D-trp] involves its interaction with opioid receptors. It exhibits kappa opioid receptor antagonism, which can prevent stress-induced reinstatement of extinguished cocaine-conditioned place preference. The compound’s activity is mediated by its ability to bind to the receptor and inhibit its function, thereby modulating pain perception and stress responses .

Comparison with Similar Compounds

C[L-mTyr-D-pro-L-Phe-D-trp]: can be compared with other similar macrocyclic tetrapeptides, such as:

The uniqueness of C[L-mTyr-D-pro-L-Phe-D-trp] lies in its specific amino acid sequence and the resulting biological activities, particularly its kappa opioid receptor antagonism .

Properties

Molecular Formula

C34H35N5O5

Molecular Weight

593.7 g/mol

IUPAC Name

(3S,6R,9S,12R)-9-benzyl-3-[(3-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C34H35N5O5/c40-24-11-6-10-22(16-24)18-29-34(44)39-15-7-14-30(39)33(43)37-27(17-21-8-2-1-3-9-21)31(41)36-28(32(42)38-29)19-23-20-35-26-13-5-4-12-25(23)26/h1-6,8-13,16,20,27-30,35,40H,7,14-15,17-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1

InChI Key

NMGCCCXRAFVYBR-RRGQHJHPSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC(=CC=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC(=CC=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6

Origin of Product

United States

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